6-Ethylchenodeoxycholic acid
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Overview
Description
6-Ethylchenodeoxycholic acid is a bile acid derivative. Bile acids are steroid acids found predominantly in the bile of mammals. They play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This specific compound is characterized by its unique structure, which includes multiple hydroxyl groups and an ethyl group attached to the steroid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethylchenodeoxycholic acid typically involves multiple steps starting from a suitable steroid precursor. The process includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Ethylation: Addition of an ethyl group to the steroid structure.
Oxidation and Reduction: These reactions are used to modify the functional groups on the steroid backbone to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the synthesis and confirm the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Ethylchenodeoxycholic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can revert these groups back to hydroxyls.
Scientific Research Applications
6-Ethylchenodeoxycholic acid has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of bile acids and their derivatives.
Biology: Investigated for its role in the metabolism and transport of bile acids in the body.
Medicine: Potential therapeutic applications in treating diseases related to bile acid metabolism.
Industry: Used in the formulation of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism of action of 6-Ethylchenodeoxycholic acid involves its interaction with specific molecular targets in the body. It can bind to bile acid receptors and transport proteins, influencing various metabolic pathways. The compound’s hydroxyl and ethyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Chenodeoxycholic Acid: A primary bile acid with similar hydroxylation patterns.
Ursodeoxycholic Acid: Another bile acid used in the treatment of gallstones and liver diseases.
Lithocholic Acid: A secondary bile acid with fewer hydroxyl groups.
Uniqueness
6-Ethylchenodeoxycholic acid is unique due to its specific hydroxylation and ethylation pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(4R)-4-[(3R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17?,18-,19+,20+,21?,23+,24-,25-,26-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXERDUOLZKYMJM-CEPLLQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1[C@H]([C@H]2[C@@H]3CC[C@@H]([C@]3(CC[C@@H]2[C@@]4(C1C[C@@H](CC4)O)C)C)[C@H](C)CCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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